molecular formula C18H18N4O2S B2439680 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide CAS No. 439108-35-7

2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

Cat. No. B2439680
M. Wt: 354.43
InChI Key: MXINLYCPNMLGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H18N4O2S . It is a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group attached to a pyrimidinyl group, which is further attached to a pyridinyl group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Copper(II) Complex Formation

2,4,6-Trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide, when reacted with Cu(II) salts, forms coordination compounds with a CuL2 stoichiometry. The metal ion is surrounded by a highly distorted tetrahedron, with the sulfonamide ligands acting bidentately. These complexes display distinct EPR spectra, indicating the unpaired electron's presence in the d x 2 -y 2 orbital. Moreover, these complexes can act as chemical nucleases in the presence of ascorbate/H2O2, generating reactive oxygen species like hydroxyl and singlet oxygen-like species (Macías et al., 2006).

Anti-Cancer Evaluation

Novel N-(Guanidinyl)benzenesulfonamides bearing 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide structure have been evaluated for their anti-cancer activity against human tumor breast cell line (MCF7). These compounds displayed promising activity with IC50 values in a specific range, indicating their potential as therapeutic agents (Ghorab et al., 2014).

Synthesis and Structural Studies

4-(N,N-Dimethylamino)pyridine was utilized to synthesize new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through the reaction with benzenesulfonyl chlorides. The reaction parameters and the influence of temperature on the catalytic performance have been studied, showcasing the compound's potential for further pharmaceutical applications (Khashi et al., 2014).

Antimicrobial Activity

Some derivatives of 2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide have been synthesized and screened for their antimicrobial activity against various bacterial strains. The compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Elangovan et al., 2021).

properties

IUPAC Name

2,4,6-trimethyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)22-16-6-8-20-18(21-16)15-5-4-7-19-11-15/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXINLYCPNMLGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=NC=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

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